REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].Br[CH2:8][C:9]1[CH:14]=[C:13]([F:15])[CH:12]=[CH:11][C:10]=1[F:16].[Cl:17][C:18]1[CH:23]=[CH:22][C:21]([SH:24])=[CH:20][CH:19]=1.[Cl-].[NH4+]>CN(C)C=O.O>[Cl:17][C:18]1[CH:23]=[CH:22][C:21]([S:24][CH2:8][C:9]2[CH:14]=[C:13]([F:15])[CH:12]=[CH:11][C:10]=2[F:16])=[CH:20][CH:19]=1 |f:0.1.2,5.6|
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Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrCC1=C(C=CC(=C1)F)F
|
Name
|
|
Quantity
|
3.86 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)S
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the mixture was stirred for 3 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with diethyl ether
|
Type
|
WASH
|
Details
|
washed with water and brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue thus obtained
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Type
|
CUSTOM
|
Details
|
was purified by chromatography on a silica gel column (1% ethyl acetate-hexane), whereby the title compound (6.41 g, 98%)
|
Type
|
CUSTOM
|
Details
|
was obtained as a colorless oil
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=C1)SCC1=C(C=CC(=C1)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |